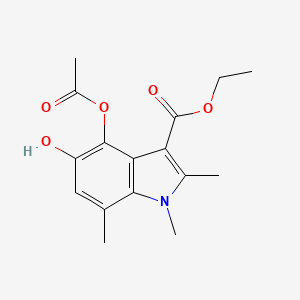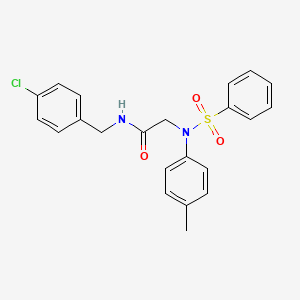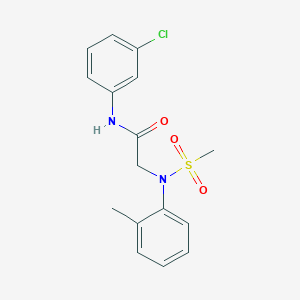
ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate
Descripción general
Descripción
Ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate, also known as EATI, is a synthetic compound that has been used in various scientific research applications. This compound is a member of the indole family and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate is not fully understood, but it is believed to act as a modulator of the serotonin 5-HT receptor. This receptor is involved in the regulation of various physiological processes, including mood, appetite, and sleep. ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate has been found to bind to this receptor and modulate its activity, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of the immune system. ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate is its relatively low yield, which can make it expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for the research and development of ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate. One potential direction is the optimization of its synthesis method to increase its yield and reduce its cost. Another direction is the further investigation of its mechanism of action and potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, the development of new derivatives of ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate with improved properties and efficacy may also be a promising direction for future research.
Conclusion
In conclusion, ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate is a synthetic compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate, its potential therapeutic applications make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
Ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a tool for studying the function of the serotonin 5-HT receptor. ethyl 4-(acetyloxy)-5-hydroxy-1,2,7-trimethyl-1H-indole-3-carboxylate has also been used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-6-21-16(20)12-9(3)17(5)14-8(2)7-11(19)15(13(12)14)22-10(4)18/h7,19H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKRSQKRESQJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2C)O)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-{4-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B3738613.png)
![4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3738621.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3738626.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B3738634.png)
![4-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3738636.png)
![{4-[4-(2-bromobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B3738648.png)
![4-{[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3738661.png)


![N-[4-({[4-(benzyloxy)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3738685.png)
![2-cyano-N-cyclohexyl-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3738695.png)


![N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3738716.png)